molecular formula C20H24FN3O3 B5408761 N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No.: B5408761
M. Wt: 373.4 g/mol
InChI Key: YIZVFBKOLOQZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a novel chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response, and its modulation has been shown to have therapeutic potential for various neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. These effects are believed to be mediated by the activation of the 5-HT1A receptor and its downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its low toxicity, and its stability in various experimental conditions. However, its limitations include the need for specialized equipment and expertise for its synthesis and characterization, as well as the limited availability of commercial sources.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various animal models of neuropsychiatric disorders. Additionally, the elucidation of its molecular mechanism of action and its interactions with other neurotransmitter systems could provide valuable insights into the regulation of brain function and the development of novel treatments for neurological disorders.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-fluorobenzylamine, followed by the addition of piperazine and carboxylic acid. The final compound is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including anxiety, depression, and schizophrenia.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-26-17-7-8-18(19(13-17)27-2)22-20(25)24-11-9-23(10-12-24)14-15-3-5-16(21)6-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVFBKOLOQZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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